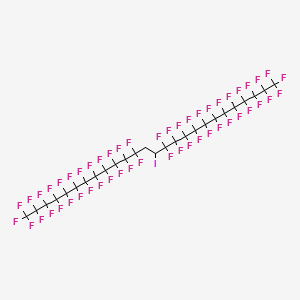
3,3-Difluoro-N-phenethylcyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-N-phenethylcyclobutanamine is a compound of significant interest in the field of organic chemistry. It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a phenethylamine group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-N-phenethylcyclobutanamine typically involves the fluorination of cyclobutanamine derivatives. One common method is the use of deoxofluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The reaction conditions often require anhydrous solvents and controlled temperatures to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination process. Continuous flow reactors and other advanced techniques can be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-N-phenethylcyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted cyclobutanamine derivatives
Scientific Research Applications
3,3-Difluoro-N-phenethylcyclobutanamine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-N-phenethylcyclobutanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to altered biochemical pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signal transduction .
Comparison with Similar Compounds
- 3,3-Difluorocyclobutanamine
- 3,3-Difluoro-N-methylcyclobutanamine
- 3,3,4-Trifluoropyrrolidinyl derivatives
Comparison: Compared to these similar compounds, 3,3-Difluoro-N-phenethylcyclobutanamine exhibits unique properties due to the presence of the phenethylamine group. This group enhances its biological activity and specificity, making it a more potent compound for certain applications. Additionally, the difluoro substitution pattern provides increased stability and resistance to metabolic degradation .
Conclusion
This compound is a compound of great interest in various fields of scientific research and industry. Its unique structure and properties make it a valuable tool for the synthesis of complex molecules, the study of biochemical pathways, and the development of new therapeutic agents. Continued research into its preparation, reactions, and applications will further enhance our understanding and utilization of this versatile compound.
Properties
Molecular Formula |
C12H15F2N |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
3,3-difluoro-N-(2-phenylethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H15F2N/c13-12(14)8-11(9-12)15-7-6-10-4-2-1-3-5-10/h1-5,11,15H,6-9H2 |
InChI Key |
JSSAYOJIMZDYFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12088322.png)
![tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate](/img/structure/B12088337.png)


amine](/img/structure/B12088355.png)

![2-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B12088365.png)
![tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate](/img/structure/B12088366.png)

amine](/img/structure/B12088388.png)
